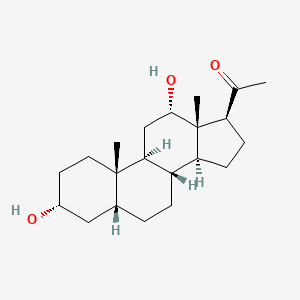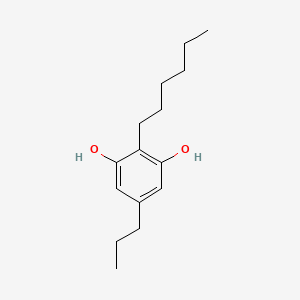
2-n-Hexyl-5-n-propylresorcinol
説明
2-n-Hexyl-5-n-propylresorcinol, also known as Polygodial, is an organic, naturally occurring compound . It exhibits a variety of bioactivities such as fungicidal, bactericidal, antifungal, and antiplasmodial effects . It is derived from plants of the Pseudowintera and Tasmannia genus, specifically found in the red alga – Plocamium angustum .
Molecular Structure Analysis
The molecular formula of 2-n-Hexyl-5-n-propylresorcinol is C15H24O2 . It is a dialkylresorcinol (DAR), a class of compounds characterized by a non-polar odd-numbered alkyl side chain with up to 27 carbon atoms attached to a polar resorcinol (1,3-dihydroxybenzene) ring .Chemical Reactions Analysis
2-Hexyl-5-propylresorcinol is the predominant analog of several dialkylresorcinols produced by Pseudomonas aurantiaca . The biosynthesis involves three genes that encode an acyl carrier protein, a β-ketoacyl-acyl carrier protein synthase III, and a protein of unknown function .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-n-Hexyl-5-n-propylresorcinol include a molecular weight of 236.35000, a density of 1.008g/cm3, a boiling point of 379.2ºC at 760 mmHg, and a flash point of 174.4ºC .科学的研究の応用
Biosynthesis and Genetic Basis
2-n-Hexyl-5-n-propylresorcinol (HPR) is predominantly produced by Pseudomonas aurantiaca, and its biosynthesis involves a unique head-to-head condensation of fatty acid-derived precursors. Key biosynthetic genes have been identified that allow heterologous production of HPR in Escherichia coli. This discovery reveals the genetic and biochemical pathways for HPR production and points to its potential applications in genetic engineering and biotechnology (Nowak-Thompson et al., 2003).
Antimicrobial Properties
HPR exhibits significant antimicrobial properties. Isolated from Pseudomonas sp., HPR has been found to inhibit Staphylococcus aureus and various fungi, such as Aspergillus fumigatus and Fusarium culmorum. These findings suggest its potential use as an antimicrobial agent in medical and agricultural applications (Pohanka et al., 2006).
Role in Biofilm Formation and Biocontrol
In the context of agricultural biocontrol, HPR plays a crucial role in biofilm formation by Pseudomonas chlororaphis, which protects plants against phytopathogenic fungi. The production of HPR is essential for effective root colonization and biocontrol activity, indicating its importance in sustainable agriculture and environmental management (Calderón et al., 2019).
Chemical Structure and Synthesis
The chemical structure of HPR has been determined, revealing it as a resorcinol antibiotic. This knowledge is vital for synthetic chemistry and pharmaceutical applications, where understanding molecular structures is key for developing new compounds (Kitahara & Kanda, 1975).
Potential in Antioxidant Research
Research on the redox interactions between alkylresorcinols, including HPR, and iron in aqueous media has been conducted. These studies contribute to the understanding of the antioxidant properties of such compounds, which could have implications in food science and nutrition (Kamnev et al., 2014).
作用機序
特性
IUPAC Name |
2-hexyl-5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-9-13-14(16)10-12(8-4-2)11-15(13)17/h10-11,16-17H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERGPVBZPMTZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192566 | |
| Record name | 2-N-hexyl-5-n-propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39341-78-1 | |
| Record name | 2-Hexyl-5-propylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39341-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N-hexyl-5-n-propylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039341781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-N-hexyl-5-n-propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DB-2073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BW82CH2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




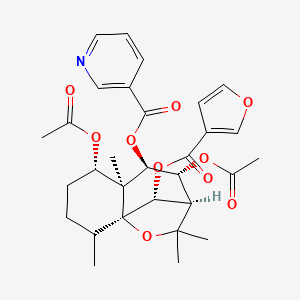
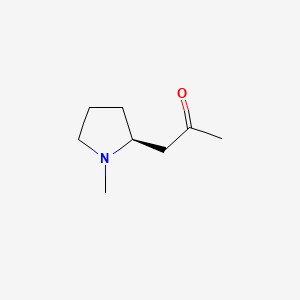
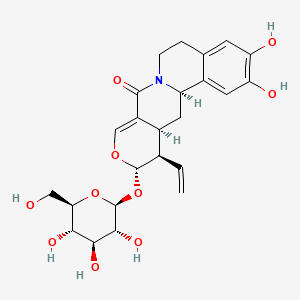
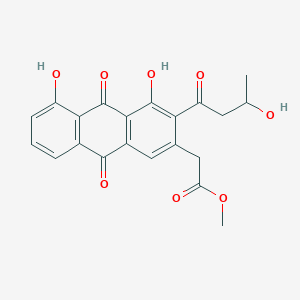
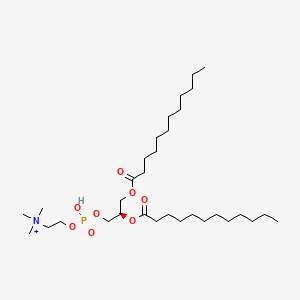

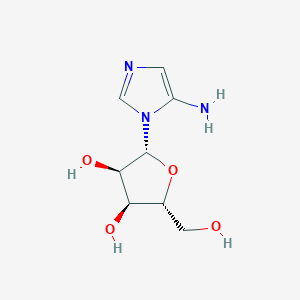
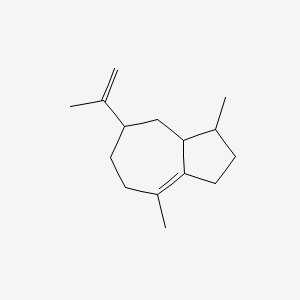

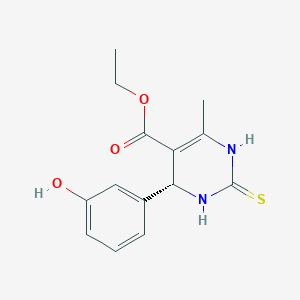

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)
